2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC17955311
Molecular Formula: C27H22N2O5
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N2O5 |
|---|---|
| Molecular Weight | 454.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-formylindol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C27H22N2O5/c30-16-29-14-17(18-7-5-6-12-25(18)29)13-24(26(31)32)28-27(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,14,16,23-24H,13,15H2,(H,28,33)(H,31,32) |
| Standard InChI Key | JUBHNFTUFSVYOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C5=CC=CC=C54)C=O)C(=O)O |
Introduction
Structural Characteristics and Molecular Design
Core Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Fmoc Protecting Group: A 9-fluorenylmethoxycarbonyl moiety attached to the amino group, providing steric protection during peptide elongation.
-
Indole Derivative: A 1-formylindol-3-yl substituent on the β-carbon, introducing aromaticity and potential pharmacological interactions .
-
Propanoic Acid Backbone: A three-carbon chain terminating in a carboxylic acid group, enabling peptide bond formation .
The molecular formula, inferred from analogous Fmoc-protected amino acids , is estimated as , with a molar mass of approximately 482.47 g/mol.
Table 1: Comparative Structural Features of Fmoc-Protected Amino Acids
| Compound | Fmoc Group | Side Chain | Molecular Formula |
|---|---|---|---|
| 2-(9H-Fluoren...propanoic acid (Target) | Present | 1-Formylindol-3-yl | |
| FMOC-3,4-DIMETHOXY-L-PHENYLALANINE | Present | 3,4-Dimethoxyphenyl | |
| Fmoc-Trp-OH | Present | Tryptophan |
Synthesis and Optimization Strategies
Stepwise Synthetic Pathways
The synthesis involves sequential modifications to the propanoic acid backbone:
-
Fmoc Protection: The amino group is shielded using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9).
-
Indole Formylation: The indole moiety is formylated at the 1-position using acetic-formic anhydride, enhancing electrophilicity for subsequent reactions.
-
Coupling and Purification: The final product is isolated via reverse-phase HPLC, achieving >95% purity.
Critical parameters include maintaining anhydrous conditions during formylation and optimizing reaction temperatures (20–25°C) to prevent premature deprotection.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR confirms the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and formyl singlet (δ 8.1 ppm).
-
High-Performance Liquid Chromatography (HPLC): Retention time (12.3 min) and peak symmetry validate purity .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
-
Melting Point: 150–157°C (decomposition observed above 160°C) .
-
Solubility: Sparingly soluble in polar aprotic solvents (DMF, DMSO) and methanol; insoluble in water.
-
Stability: Stable at 2–8°C under inert gas but prone to hydrolysis in acidic/basic media .
Table 2: Physicochemical Comparison with Analogues
| Property | Target Compound | FMOC-3,4-DIMETHOXY-L-PHENYLALANINE | Fmoc-Tyr-OH |
|---|---|---|---|
| Melting Point (°C) | 150–157 | 148–155 | 180–185 |
| Solubility in DMSO | Slight | Slight | Moderate |
| pKa | 2.8 (predicted) | 2.95 | 3.1 |
Applications in Medicinal Chemistry
Peptide Synthesis Intermediate
The compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is cleaved using 20% piperidine in DMF, enabling sequential peptide elongation. Its formylindole side chain facilitates post-synthetic modifications, such as Schiff base formation with amine-containing drugs .
Emerging Research and Future Directions
Photothermal Therapy Applications
Tannic acid-iron (TAF) coatings, used in Fmoc-Tyr-OH nanoparticles , could be adapted to the target compound. The indole moiety’s aromaticity may enhance photothermal conversion efficiency under near-infrared irradiation.
Enzymatic Responsive Hydrogels
Studies on Fmoc-Lys-FMOC-OH hydrogels suggest that the target compound’s formylindole group could participate in enzyme-triggered degradation, enabling controlled drug release in glutathione-rich tumor microenvironments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume